tert-Butyl (2-amino-2-iminoethyl)carbamate hydrochloride structure
tert-Butyl (2-amino-2-iminoethyl)carbamate hydrochloride structure
An In-Depth Technical Guide to tert-Butyl (2-amino-2-iminoethyl)carbamate hydrochloride: Synthesis, Characterization, and Application
Abstract
This technical guide provides a comprehensive overview of tert-Butyl (2-amino-2-iminoethyl)carbamate hydrochloride (CAS 691898-38-1), a pivotal reagent in modern medicinal chemistry and drug development. The guanidinium functional group, a key feature of the amino acid arginine, is critical for numerous biological interactions due to its protonated state at physiological pH, which enables high-affinity electrostatic and hydrogen-bonding interactions with biological targets.[1] This guide details the structural attributes, a validated two-step synthetic pathway, analytical characterization, and the strategic application of this compound as a mono-protected guanidinylating agent. It is intended for researchers, scientists, and drug development professionals seeking to incorporate the guanidine moiety into novel molecular architectures.
Introduction: The Strategic Importance of the Guanidinium Group
The guanidinium group is a cornerstone pharmacophore in drug design. Its strong basicity (pKa ≈ 13.5) ensures it is fully protonated and positively charged under physiological conditions, making it an excellent mimic for the side chain of arginine.[1] This positive charge is fundamental to the binding affinity and biological activity of countless natural products and synthetic drugs, facilitating crucial interactions with negatively charged pockets in enzymes and receptors.[1]
However, the direct introduction of such a basic and highly nucleophilic group into a complex molecule presents significant synthetic challenges. Protecting group strategies are therefore essential. The tert-butoxycarbonyl (Boc) group is an ideal choice for masking one of the amine functionalities of the guanidine precursor. It is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions, ensuring orthogonality with many other common protecting groups used in peptide and medicinal chemistry.[1] Tert-Butyl (2-amino-2-iminoethyl)carbamate hydrochloride serves as a stable, easy-to-handle, and efficient building block for the controlled, single-step installation of a protected guanidine group onto primary amines.
Molecular Structure and Physicochemical Properties
The structural integrity of a reagent is the foundation of its reactivity and application. This section outlines the key identifiers and properties of the title compound.
Chemical Structure
Caption: Structure of tert-Butyl (2-amino-2-iminoethyl)carbamate hydrochloride.
Physicochemical Data
The following table summarizes the key properties of the compound, essential for experimental design, safety assessment, and regulatory compliance.
| Property | Value | Source |
| CAS Number | 691898-38-1 | [2][3] |
| Molecular Formula | C₇H₁₆ClN₃O₂ | [2] |
| Molecular Weight | 209.67 g/mol | [2] |
| IUPAC Name | tert-butyl N-(2-amino-2-iminoethyl)carbamate;hydrochloride | [2] |
| Synonyms | N-Boc-aminomethylamidine hydrochloride, Tert-butyl amidinomethylcarbamate hydrochloride | [3] |
| Appearance | White to off-white powder/solid (predicted) | - |
| Solubility | Soluble in water, methanol, DMSO (predicted) | - |
| Melting Point | Not available | - |
Synthesis and Mechanism
The synthesis of tert-Butyl (2-amino-2-iminoethyl)carbamate hydrochloride is logically approached as a two-step process. First, the selective mono-Boc protection of a diamine precursor, followed by the conversion of the remaining free amine into a guanidinium group.
Workflow Overview
Caption: Two-step synthetic workflow to the target compound.
Step 1: Synthesis of tert-Butyl (2-aminoethyl)carbamate
This foundational step involves the selective mono-protection of ethylenediamine. The causality behind this specific protocol is the use of a large excess of the diamine starting material relative to the Boc-anhydride, which statistically favors the formation of the mono-protected product over the di-protected byproduct.[4]
Experimental Protocol:
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Reagents: Ethylenediamine, Di-tert-butyl dicarbonate (Boc₂O), Dioxane, Water, Magnesium oxide.
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Procedure:
-
A mixture of ethylenediamine (large excess), dioxane, water, and magnesium oxide is stirred at room temperature under an inert atmosphere (e.g., argon).[3]
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A solution of di-tert-butyl dicarbonate in dioxane is added dropwise to the stirring mixture over approximately 20 minutes.[3]
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The reaction is stirred at room temperature for 16-18 hours to ensure complete consumption of the limiting reagent (Boc₂O).[3]
-
Work-up: The mixture is filtered (e.g., over Celite/Dicalit) to remove inorganic solids and concentrated under reduced pressure.[3]
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The resulting residue is triturated or refluxed with a non-polar solvent like ether to extract the organic product, leaving behind unreacted diamine salts and other impurities.[3]
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The combined organic extracts are concentrated, and the resulting oil is purified by high-vacuum distillation to yield pure tert-butyl (2-aminoethyl)carbamate as a colorless oil.[3]
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Step 2: Guanidinylation of the Primary Amine
The conversion of the primary amine in the precursor to the target guanidine is achieved via a guanidinylation reaction. This involves the nucleophilic attack of the primary amine onto an electrophilic guanidinylating agent. A common and highly effective reagent for this transformation is 1H-Pyrazole-1-carboxamidine hydrochloride .[5] This reagent is favored for its high reactivity and the straightforward nature of the reaction, which typically proceeds under mild conditions.[1][5]
General Protocol (Illustrative):
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Reagents: tert-Butyl (2-aminoethyl)carbamate, 1H-Pyrazole-1-carboxamidine hydrochloride, a suitable base (e.g., Diisopropylethylamine - DIPEA or Triethylamine - TEA), and a polar aprotic solvent (e.g., DMF or Acetonitrile).
-
Procedure:
-
Dissolve tert-Butyl (2-aminoethyl)carbamate in the chosen solvent.
-
Add the base (approx. 1.5-2.0 equivalents) to the solution to neutralize the hydrochloride salt of the guanidinylating agent and to facilitate the reaction.
-
Add 1H-Pyrazole-1-carboxamidine hydrochloride (approx. 1.0-1.1 equivalents).
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by an appropriate technique, such as TLC or LC-MS, until the starting amine is consumed.
-
Work-up: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The residue is then subjected to a standard aqueous work-up, potentially involving extraction with an organic solvent.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the final product, tert-Butyl (2-amino-2-iminoethyl)carbamate hydrochloride.
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Analytical Characterization
Rigorous analytical characterization is paramount for confirming the identity and purity of the synthesized compound. The following data are predicted based on the known structure and spectral data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Predicted, in DMSO-d₆):
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δ ~7.5-8.5 ppm (broad singlet, 4H): Protons associated with the guanidinium group (-C(=NH)NH₂) and the HCl salt. These protons are typically exchangeable with D₂O.
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δ ~6.8 ppm (broad triplet, 1H): NH proton of the carbamate group.[2]
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δ ~3.2 ppm (quartet, 2H): Methylene protons adjacent to the carbamate nitrogen (-CH₂-NHBoc).
-
δ ~3.0 ppm (quartet, 2H): Methylene protons adjacent to the guanidinium group (-CH₂-C=N).
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δ 1.38 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protector.[2][6]
-
-
¹³C NMR (Predicted, in DMSO-d₆):
-
δ ~157.0 ppm: Carbonyl carbon of the carbamate group (Boc C=O).[2]
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δ ~156.5 ppm: Guanidinium carbon (-C(=N)N).
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δ ~78.5 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).[2]
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δ ~42.0 ppm: Methylene carbon adjacent to the guanidinium group.
-
δ ~39.5 ppm: Methylene carbon adjacent to the carbamate nitrogen.
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δ ~28.2 ppm: Methyl carbons of the tert-butyl group (-C(CH₃)₃).[2]
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Mass Spectrometry (MS)
-
Method: Electrospray Ionization (ESI), positive ion mode.
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Expected Ion [M+H]⁺: The expected mass for the protonated free base (C₇H₁₅N₃O₂ + H⁺) would be approximately m/z = 174.12. The presence of this ion would be a key indicator of the successful synthesis of the core structure.
Safety and Handling
Proper handling of all chemical reagents is essential for laboratory safety. This compound and its precursors should be handled with appropriate personal protective equipment (PPE).
-
Precursors: Ethylenediamine is corrosive. Di-tert-butyl dicarbonate is a lachrymator and should be handled in a fume hood.
-
Product: As a guanidinium salt, the product is expected to be a skin and eye irritant.
-
General Handling:
-
Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Use in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a tightly sealed container in a cool, dry place.
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Conclusion
tert-Butyl (2-amino-2-iminoethyl)carbamate hydrochloride is a valuable and versatile reagent for the strategic incorporation of the guanidinium pharmacophore in drug discovery. Its synthesis from readily available starting materials is straightforward, involving a well-established mono-Boc protection followed by a high-yielding guanidinylation step. The Boc protecting group provides the necessary masking of the guanidine functionality, allowing for its use in complex synthetic sequences, while being easily removable when the core functionality is required. This guide provides the foundational knowledge for the synthesis, characterization, and safe handling of this important chemical building block.
References
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PrepChem. Synthesis of t-butyl (2-aminoethyl)carbamate. [Link]
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SpectraBase. tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. [Link]
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PubChem. tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate. [Link]
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Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
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Organic Chemistry Portal. Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. [Link]
- Google Patents.EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)....
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Oakwood Chemical. tert-Butyl N-(2-aminoethyl)carbamate. [Link]
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UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
